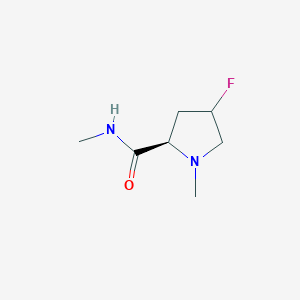![molecular formula C11H9NO3S B12863489 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12863489.png)
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid is an organic compound with the molecular formula C11H9NO3S It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid typically involves the reaction of 2-aminothiophenol with chloroacetic acid to form benzo[d]oxazole-2-thiol. This intermediate is then subjected to further reactions to introduce the acrylic acid moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form the corresponding saturated acid.
Substitution: The hydrogen atoms on the benzoxazole ring can be substituted with different functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated acids.
Substitution: Various substituted benzoxazole derivatives.
科学研究应用
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
作用机制
The mechanism of action of 3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress-related pathways .
相似化合物的比较
Similar Compounds
Benzoxazole: The parent compound, which lacks the acrylic acid and methylthio groups.
2-(Methylthio)benzoxazole: Similar structure but without the acrylic acid moiety.
7-(Acryloyloxy)benzoxazole: Contains the acrylic acid moiety but lacks the methylthio group.
Uniqueness
3-(2-(Methylthio)benzo[d]oxazol-7-yl)acrylic acid is unique due to the presence of both the methylthio and acrylic acid groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H9NO3S |
|---|---|
分子量 |
235.26 g/mol |
IUPAC 名称 |
(E)-3-(2-methylsulfanyl-1,3-benzoxazol-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9NO3S/c1-16-11-12-8-4-2-3-7(10(8)15-11)5-6-9(13)14/h2-6H,1H3,(H,13,14)/b6-5+ |
InChI 键 |
OVLMZWZJQQBFAQ-AATRIKPKSA-N |
手性 SMILES |
CSC1=NC2=CC=CC(=C2O1)/C=C/C(=O)O |
规范 SMILES |
CSC1=NC2=CC=CC(=C2O1)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


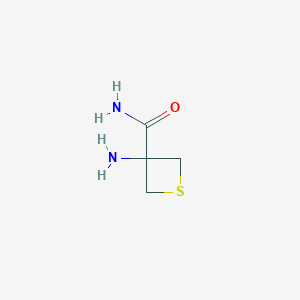


![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
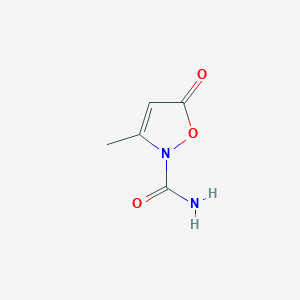
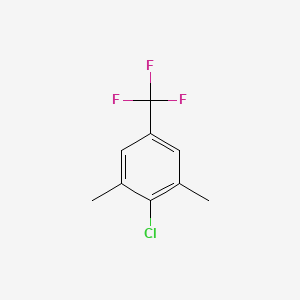
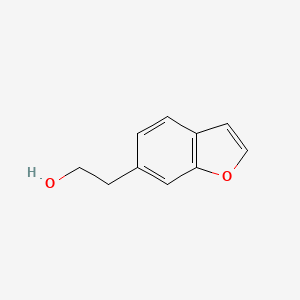
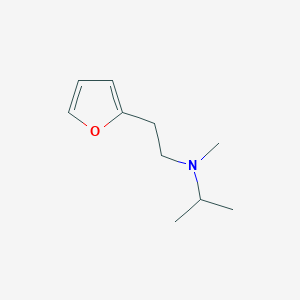
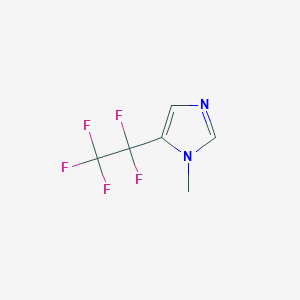

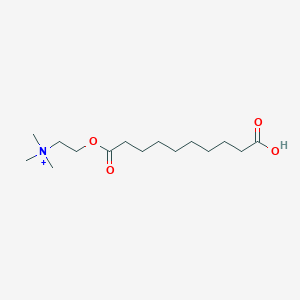
![3-(5,6-Dihydro-4H-cyclopenta[d]isoxazol-3-yl)propanal](/img/structure/B12863488.png)
